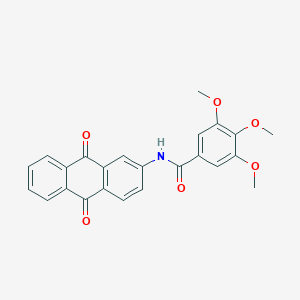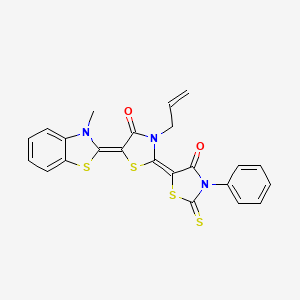![molecular formula C21H22N2O3 B5206682 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as Ro 63-0563, this compound is a selective antagonist of the CB1 receptor, which is a type of cannabinoid receptor found in the central nervous system.
Mecanismo De Acción
Ro 63-0563 is a selective antagonist of the CB1 receptor, which is a type of cannabinoid receptor found in the central nervous system. By binding to this receptor, Ro 63-0563 blocks the action of endocannabinoids, which are natural compounds that activate the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which has been linked to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
Ro 63-0563 has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include a decrease in food intake and body weight, as well as an improvement in glucose metabolism and insulin sensitivity. Ro 63-0563 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ro 63-0563 is its selectivity for the CB1 receptor, which allows for the specific study of the endocannabinoid system without interfering with other signaling pathways. However, one limitation of this compound is its relatively low potency, which may require higher doses for effective inhibition of CB1 receptor activity.
Direcciones Futuras
There are many potential future directions for research on Ro 63-0563 and its applications in scientific research. One possible direction is the development of more potent CB1 receptor antagonists that can be used at lower doses. Another direction is the investigation of the effects of CB1 receptor antagonism in different disease models, such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of new methods for the delivery of Ro 63-0563 could expand its potential applications in therapeutic settings.
Métodos De Síntesis
The synthesis of Ro 63-0563 involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride, which produces the corresponding acid chloride. This is then reacted with 3,4-dimethylaniline to form the amide intermediate, which is finally reacted with 4-hydroxybenzyl alcohol to yield Ro 63-0563.
Aplicaciones Científicas De Investigación
Ro 63-0563 has been used extensively in scientific research to study the physiological and biochemical effects of CB1 receptor antagonism. This compound has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and other disorders related to the endocannabinoid system.
Propiedades
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-5-8-18(11-14(13)2)22-21(24)17-6-9-19(10-7-17)25-12-20-15(3)23-26-16(20)4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJQPCEMUDLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85198508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3,4-dimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)

![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)


![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)


![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)